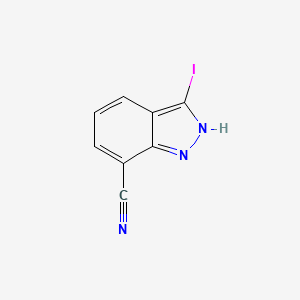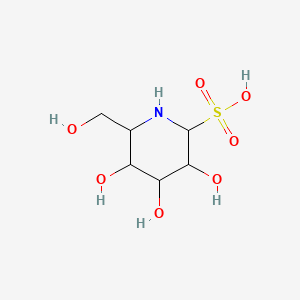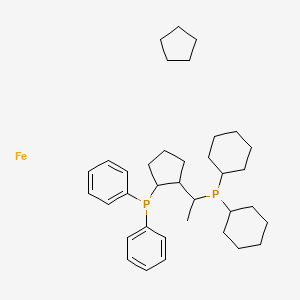
Josiphos SL-J001-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Josiphos SL-J001-1 can be synthesized through a series of steps involving the reaction of ferrocenyl derivatives with phosphine ligands. The synthesis typically involves the use of Schlenk techniques under an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J001-1 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine ligands with different oxidation states.
Substitution: This compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions include various phosphine derivatives, which can be further utilized in catalytic processes or as intermediates in organic synthesis .
Scientific Research Applications
Josiphos SL-J001-1 has a wide range of applications in scientific research, including:
Mechanism of Action
Josiphos SL-J001-1 exerts its effects through its role as a chiral ligand in catalytic processes. It forms complexes with transition metals, such as rhodium or palladium, which then participate in catalytic cycles. The chiral environment provided by this compound ensures high enantioselectivity in the resulting products . The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Josiphos SL-J001-1 include:
Josiphos SL-J009-1: Another chiral ferrocenyl diphosphine ligand with different substituents.
Josiphos SL-J011-1: A related compound with similar applications in asymmetric catalysis.
Josiphos SL-J003-1: A variant with different phosphine ligands.
Uniqueness
This compound is unique due to its specific chiral environment and high enantioselectivity, making it particularly effective in asymmetric hydrogenation and other catalytic processes. Its versatility and efficiency in various reactions set it apart from other similar compounds .
Properties
Molecular Formula |
C36H54FeP2 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
cyclopentane;dicyclohexyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2; |
InChI Key |
ULNUEACLWYUUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
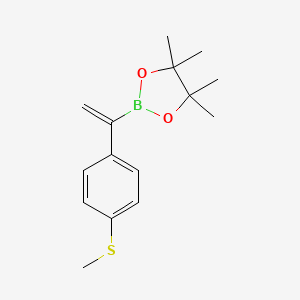
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
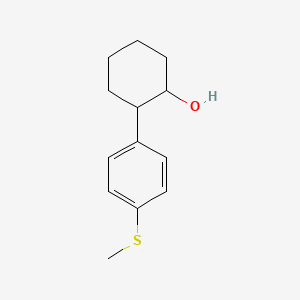
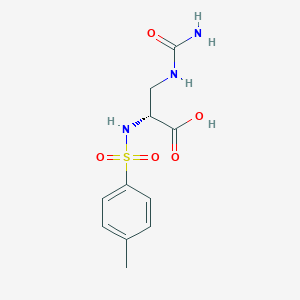
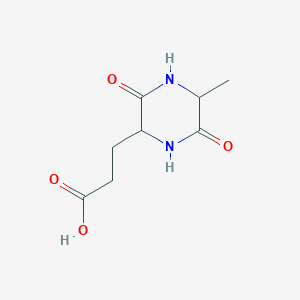
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402525.png)
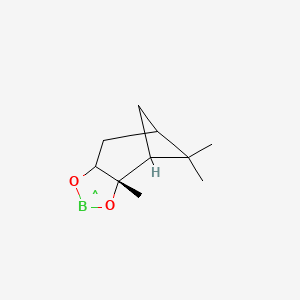

![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
